Cas no 55755-38-9 (potassium 2,4-dioxo-1,3-oxazolidin-3-ide)
potassium 2,4-dioxo-1,3-oxazolidin-3-ide Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Oxazolidinedione, potassium salt
- potassium 2,4-dioxo-1,3-oxazolidin-3-ide
- Potassium;1,3-oxazolidin-3-ide-2,4-dione
-
- MDL: MFCD30497914
- Inchi: 1S/C3H3NO3.K/c5-2-1-7-3(6)4-2;/h1H2,(H,4,5,6);/q;+1/p-1
- InChI Key: ULSVKEYAWJUQQV-UHFFFAOYSA-M
- SMILES: [K+].O1C([N-]C(C1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 124
- Topological Polar Surface Area: 44.4
potassium 2,4-dioxo-1,3-oxazolidin-3-ide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P993513-10mg |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide |
55755-38-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P993513-50mg |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide |
55755-38-9 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P993513-100mg |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide |
55755-38-9 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM413265-100mg |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide |
55755-38-9 | 95%+ | 100mg |
$*** | 2023-05-30 | |
| Chemenu | CM413265-250mg |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide |
55755-38-9 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM413265-500mg |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide |
55755-38-9 | 95%+ | 500mg |
$*** | 2023-05-30 | |
| Chemenu | CM413265-1g |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide |
55755-38-9 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-332586-0.05g |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide |
55755-38-9 | 95% | 0.05g |
$40.0 | 2023-09-04 | |
| Enamine | EN300-332586-0.1g |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide |
55755-38-9 | 95% | 0.1g |
$59.0 | 2023-09-04 | |
| Enamine | EN300-332586-0.25g |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide |
55755-38-9 | 95% | 0.25g |
$84.0 | 2023-09-04 |
potassium 2,4-dioxo-1,3-oxazolidin-3-ide Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on potassium 2,4-dioxo-1,3-oxazolidin-3-ide
Introduction to Potassium 2,4-dioxo-1,3-oxazolidin-3-ide (CAS No. 55755-38-9)
Potassium 2,4-dioxo-1,3-oxazolidin-3-ide, with the chemical formula K2C4H2O4, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its unique CAS number 55755-38-9, has garnered attention due to its versatile applications in various chemical reactions and its potential role in the development of novel therapeutic agents.
The structure of Potassium 2,4-dioxo-1,3-oxazolidin-3-ide consists of a dioxolone ring system with a potassium counterion. This structural motif makes it an excellent intermediate in the synthesis of more complex molecules. The presence of the oxazolidinone ring provides a stable framework that can be modified through various chemical transformations, making it a valuable building block in synthetic chemistry.
In recent years, there has been a growing interest in the use of oxazolidinone derivatives in pharmaceutical research. These compounds have shown promise as scaffolds for drug discovery due to their ability to mimic natural biological structures and their potential to interact with biological targets. Specifically, Potassium 2,4-dioxo-1,3-oxazolidin-3-ide has been explored in the development of novel antibiotics and anti-inflammatory agents.
One of the most notable applications of Potassium 2,4-dioxo-1,3-oxazolidin-3-ide is its use as a precursor in the synthesis of heterocyclic compounds. Heterocycles are essential components of many pharmaceuticals and agrochemicals due to their diverse biological activities. The oxazolidinone ring can be functionalized in various ways to produce derivatives with specific properties. For instance, researchers have utilized this compound to synthesize derivatives that exhibit inhibitory effects on enzymes involved in inflammatory pathways.
The reactivity of Potassium 2,4-dioxo-1,3-oxazolidin-3-ide also makes it a valuable tool in organic synthesis. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. This flexibility has been exploited in the preparation of complex organic molecules, including those with potential pharmaceutical applications.
In addition to its synthetic utility, Potassium 2,4-dioxo-1,3-oxazolidin-3-ide has been studied for its role in catalytic processes. Certain derivatives of this compound have been found to act as catalysts or co-catalysts in organic reactions. These catalytic properties make them attractive for industrial applications where efficiency and selectivity are crucial.
The latest research on Potassium 2,4-dioxo-1,3-oxazolidin-3-ide has focused on its potential as a building block for drug discovery. Researchers have synthesized various derivatives and evaluated their biological activity. Some of these derivatives have shown promising results in preclinical studies, indicating their potential as lead compounds for further development.
The synthesis of Potassium 2,4-dioxo-1,3-oxazolidin-3-ide itself is a well-studied process. Typically, it is prepared through the reaction of malonic acid derivatives with urea or thiourea under basic conditions. The resulting oxazolidinone intermediate is then treated with an appropriate base to yield the potassium salt.
The stability and purity of Potassium 2,4-dioxo-1,3-oaxzolidin -3 -ide are critical factors that must be considered during synthesis and storage. The compound should be handled under inert conditions to prevent degradation and ensure consistent quality. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used to verify its purity and structural integrity.
The industrial production of Potassium 2 , 4 -dioxo - 1 , 3 - ox az oli di ne - 3 - i de strong > requires careful optimization to ensure high yield and cost-effectiveness . Process chemists work on refining synthetic routes , improving reaction conditions , and scaling up production while maintaining quality control . Advances in green chemistry principles have also led to the development of more environmentally friendly synthetic methods for this compound.
The future prospects for Potassium < strong > 2 , 4 - diox o - 1 , 3 - o x az oli di ne - 3 - i de strong > are exciting and multifaceted . Ongoing research aims to explore new synthetic pathways , discover novel applications , and develop innovative drug candidates based on this versatile compound . As our understanding of organic chemistry continues to evolve , so too will the applications and significance of Potassium < strong > 2 , 4 - diox o - 1 , 3 - o x az oli di ne - 3 - i de strong > p >
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